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Compound of Interest

Compound Name:

1,1,2-Trimethyl-3-(4-

sulphonatobutyl)-1H-

benz(e)indolium

Cat. No.: B052821 Get Quote

Abstract: This technical guide provides a comprehensive overview of the spectral data for 6-

methoxy-2-naphthaldehyde (CAS 3453-33-6). It is intended for researchers, scientists, and

drug development professionals, offering a detailed examination of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes

structured data tables for easy reference, detailed experimental protocols, and visualizations of

the compound's structure and an analytical workflow to facilitate a deeper understanding of its

chemical properties.

Clarification on CAS Number: The CAS number provided in the initial topic (63149-24-6)

corresponds to 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium Inner Salt. This guide focuses

on the spectral data for 6-Methoxy-2-naphthaldehyde, which is correctly identified by CAS

Number 3453-33-6.[1][2]

Introduction
6-Methoxy-2-naphthaldehyde is a naphthalene derivative characterized by a methoxy group at

the 6-position and an aldehyde group at the 2-position.[1] It serves as a valuable building block

in organic synthesis, particularly in the preparation of various biologically active compounds

and fluorescent probes. A thorough understanding of its spectral characteristics is crucial for its

identification, quality control, and utilization in further research and development.
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Spectral Data
The following sections present the key spectral data for 6-methoxy-2-naphthaldehyde in a

structured format.

¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.98 s - 1H Aldehydic H

7.51 d 6.2 2H Aromatic H

7.41 s - 1H Aromatic H

7.28 (m) m - 1H Aromatic H

3.82 s - 3H Methoxy H

Data sourced from a publication by the Royal Society of Chemistry.[3]

¹³C NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 101 MHz
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Chemical Shift (δ) ppm Assignment

193.0 Aldehydic C=O

159.8 Aromatic C-O

137.6 Aromatic C

130.3 Aromatic C-H

122.5 Aromatic C-H

121.0 Aromatic C-H

112.9 Aromatic C-H

55.4 Methoxy C

Data sourced from a publication by the Royal Society of Chemistry.[3]

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3100-3000 m Aromatic C-H Stretch

2950-2850 m or s Alkyl C-H Stretch (Methoxy)

2850 and 2750 w Aldehyde C-H Stretch

1740-1720 s Aldehyde C=O Stretch

1600-1475 w-m Aromatic C=C Stretch

1300-1000 s C-O Stretch (Ether)

Typical IR absorption frequencies for the functional groups present in the molecule.[4]

Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
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m/z Adduct

187.07536 [M+H]⁺

209.05730 [M+Na]⁺

204.10190 [M+NH₄]⁺

185.06080 [M-H]⁻

Predicted mass-to-charge ratios for common adducts.[5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a

solid organic compound such as 6-methoxy-2-naphthaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 6-methoxy-2-naphthaldehyde.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent

signal.

¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Apply a 90° pulse.

Set the relaxation delay to an appropriate value (e.g., 1-5 seconds) to allow for full

relaxation of the protons.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and

baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C

nucleus.

Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 6-methoxy-2-naphthaldehyde directly onto the ATR

crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR accessory.

Record the spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 6-methoxy-2-naphthaldehyde in a suitable solvent (e.g.,

acetonitrile, methanol).

Instrument Setup (for ESI-MS):

Introduce the sample solution into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Optimize the electrospray source parameters (e.g., capillary voltage, nebulizing gas

pressure, drying gas flow rate, and temperature) to achieve stable ionization.

Data Acquisition:

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass

range (e.g., m/z 50-500).

The instrument will detect the mass-to-charge ratios of the ions generated in the source.

Visualizations
Experimental Workflow for Compound Characterization
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Figure 1: Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Chemical Structure and Key NMR Correlations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b052821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Structure of 6-Methoxy-2-naphthaldehyde
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Caption: Structure of 6-methoxy-2-naphthaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b052821?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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